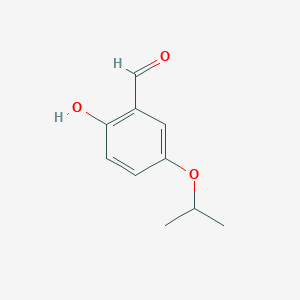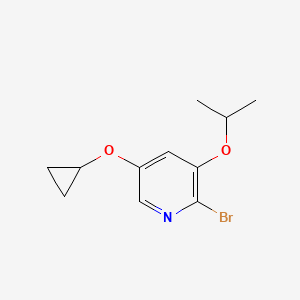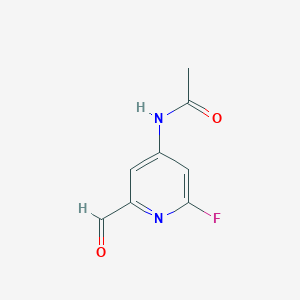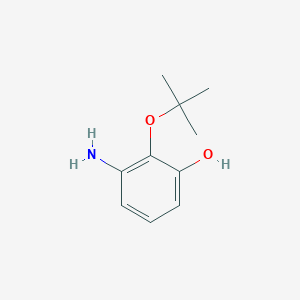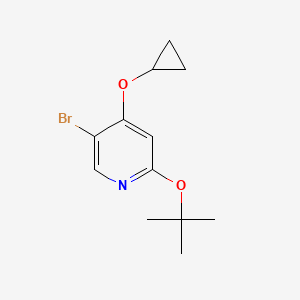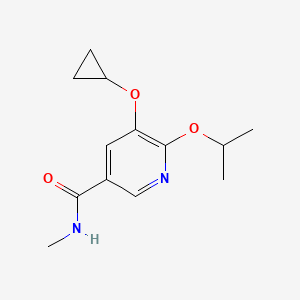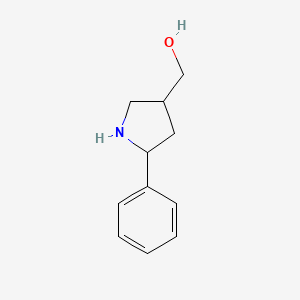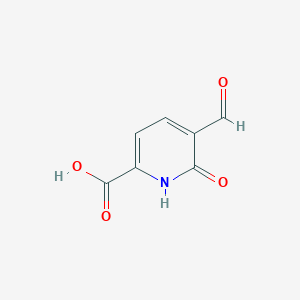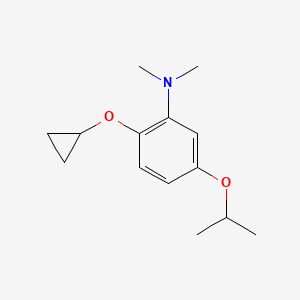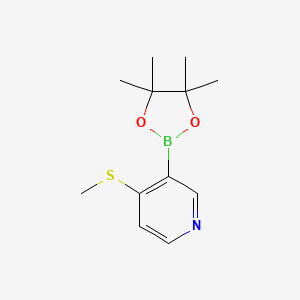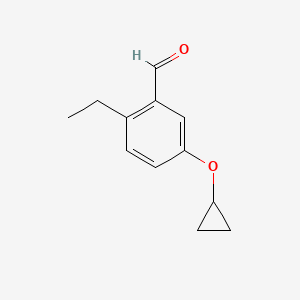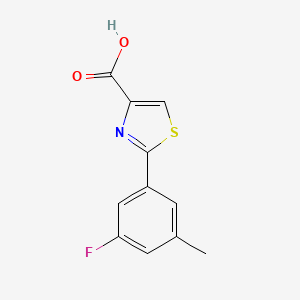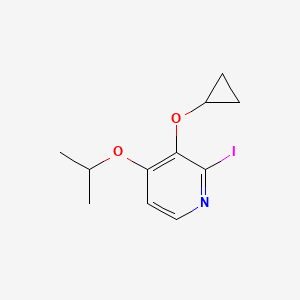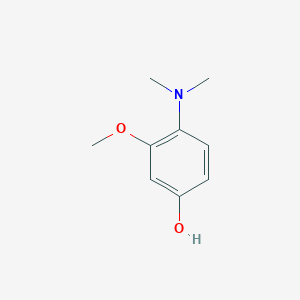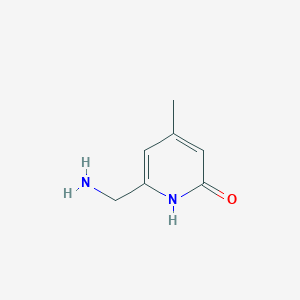
6-(Aminomethyl)-4-methylpyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-4-methylpyridin-2-OL is a chemical compound that belongs to the class of aminomethylated pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the 6th position of a 4-methylpyridin-2-OL ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methylpyridin-2-OL can be achieved through several methods. One common approach involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom (such as a pyridine derivative) are reacted together . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of solvents and catalysts that are easily recoverable and recyclable.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-4-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of aminomethylated derivatives.
Scientific Research Applications
6-(Aminomethyl)-4-methylpyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-4-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methylpyridin-2-OL: Lacks the aminomethyl group.
6-(Aminomethyl)pyridin-2-OL: Similar but without the methyl group at the 4th position.
Uniqueness
6-(Aminomethyl)-4-methylpyridin-2-OL is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
6-(aminomethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4,8H2,1H3,(H,9,10) |
InChI Key |
IFCNSESKYSLYQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


